molecular formula C8H9NO2 B1320142 2-(2-Methylpyridin-3-yl)acetic acid CAS No. 179626-66-5

2-(2-Methylpyridin-3-yl)acetic acid

Cat. No.: B1320142
CAS No.: 179626-66-5
M. Wt: 151.16 g/mol
InChI Key: HJWBNUQVZJTJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    Salionov (2015) explored the synthesis of esthers derived from 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, investigating their physical and chemical properties and acute toxicity. This research highlights the use of similar compounds in synthesizing new derivatives with potential biological activities (Salionov, 2015).

  • Structural Studies

    Chui et al. (2004) focused on the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, analyzing their molecular conformations through spectral and X-Ray data. This research provides insights into the structural aspects of similar acetic acid derivatives (Chui et al., 2004).

Biological Applications

  • Auxin Activity

    Antolić et al. (2004) examined the auxin activity of 2-alkylindole-3-acetic acids, including compounds similar to 2-(2-Methylpyridin-3-yl)acetic acid. They demonstrated their plant-growth-promoting activities, highlighting the relevance of these compounds in agricultural science (Antolić et al., 2004).

  • Insecticidal Activity

    Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, demonstrating their insecticidal properties. This study suggests the potential of similar acetic acid derivatives in developing new insecticides (Holla et al., 2004).

Material Science and Catalysis

  • Catalytic Activities: Chen and Yang (2018) synthesized N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, evaluating their efficacy in arylation of (benzo)oxazoles. This study indicates the usefulness of similar acetic acid derivatives in catalysis and material science applications (Chen & Yang, 2018).

Environmental and Microbiological Applications

  • Degradation of Organic Compounds: Lee et al. (2001) researched the degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida, identifying formic acid as a metabolite. This suggests the role of similar compounds in environmental microbiology and biodegradation studies (Lee et al., 2001).

Properties

IUPAC Name

2-(2-methylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWBNUQVZJTJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The residue including benzyl 2-(2-methyl-3-pyridyl)acetate obtained in Preparation 29-(2) was dissolved in methanol (5 ml), and 10% palladium on carbon was added thereto. The mixture was stirred under hydrogen atmosphere for 3 hours. The reaction mixture was diluted with water and washed with ethyl acetate. The solvent was removed in vacuo to give 2-(2-methyl-3-pyridyl)acetic acid (90 mg).
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